3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.: 1206970-69-5
VCID: VC15864914
InChI: InChI=1S/C9H8N2O2S/c1-13-7-4-2-3-6(5-7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12)
SMILES:
Molecular Formula: C9H8N2O2S
Molecular Weight: 208.24 g/mol

3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one

CAS No.: 1206970-69-5

Cat. No.: VC15864914

Molecular Formula: C9H8N2O2S

Molecular Weight: 208.24 g/mol

* For research use only. Not for human or veterinary use.

3-(3-methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one - 1206970-69-5

Specification

CAS No. 1206970-69-5
Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
IUPAC Name 3-(3-methoxyphenyl)-4H-1,2,4-thiadiazol-5-one
Standard InChI InChI=1S/C9H8N2O2S/c1-13-7-4-2-3-6(5-7)8-10-9(12)14-11-8/h2-5H,1H3,(H,10,11,12)
Standard InChI Key QHCCNMNIRJMUAS-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1)C2=NSC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—substituted at position 3 with a 3-methoxyphenyl group. The methoxy (-OCH3_3) moiety at the para position of the phenyl ring enhances lipophilicity, influencing pharmacokinetic properties such as membrane permeability and metabolic stability . The thiadiazole ring contributes to electron-deficient characteristics, enabling participation in hydrogen bonding and π-π interactions critical for target binding .

Table 1: Physicochemical Properties of 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5(4H)-one

PropertyValue
Molecular FormulaC9H8N2O2S\text{C}_9\text{H}_8\text{N}_2\text{O}_2\text{S}
Molecular Weight224.24 g/mol
SolubilityModerate in organic solvents
LogP1.34 (predicted)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Data derived from spectral and computational analyses confirm the planar geometry of the thiadiazole ring, with the methoxyphenyl group adopting a perpendicular orientation to minimize steric hindrance .

Spectral Characterization

  • IR Spectroscopy: Strong absorption bands at 1716–1720 cm1^{-1} correspond to the carbonyl (C=O) group of the thiadiazol-5-one moiety. The methoxy C-O stretch appears at 1250–1270 cm1^{-1} .

  • 1^1H NMR: Aromatic protons resonate as multiplets between δ 6.85–7.87 ppm, while the methoxy group appears as a singlet at δ 3.74 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 224.06 aligns with the molecular formula, and fragmentation patterns confirm cleavage of the thiadiazole ring .

Synthesis and Derivative Design

Synthetic Pathways

The compound is typically synthesized via cyclocondensation reactions. A common route involves:

  • Formation of Thiosemicarbazide: Reaction of 3-methoxybenzoic acid hydrazide with carbon disulfide under basic conditions yields the thiosemicarbazide intermediate .

  • Cyclization: Heating the intermediate in the presence of phosphoryl chloride (POCl3_3) induces cyclization to form the thiadiazole ring .

RCONHNH2+CS2BaseRC(S)NHNH2Δ,POCl3Thiadiazol-5-one\text{RCONHNH}_2 + \text{CS}_2 \xrightarrow{\text{Base}} \text{RC(S)NHNH}_2 \xrightarrow{\Delta, \text{POCl}_3} \text{Thiadiazol-5-one}

Derivative Optimization

Modifications at the phenyl or thiadiazole positions enhance bioactivity:

  • Electron-Withdrawing Groups (EWGs): Substitution with -Cl or -Br at the phenyl ring improves antimicrobial activity (e.g., IC50_{50} = 38.3 µM against Staphylococcus aureus) .

  • Electron-Donating Groups (EDGs): Methoxy or hydroxyl groups at the para position boost anticancer potency, as seen in derivative D-16 (IC50_{50} = 22.3 µM against lung adenocarcinoma) .

Pharmacological Activities

Antimicrobial Efficacy

The compound exhibits broad-spectrum activity against Gram-positive bacteria and fungi. Its mechanism involves inhibition of microbial DNA gyrase and cell wall synthesis .

Table 2: Antimicrobial Activity of Selected Derivatives

DerivativeMicrobial StrainIC50_{50} (µM)
D-4Escherichia coli70.6
D-1Candida albicans38.3
D-20Aspergillus niger70.5

Anti-Inflammatory Activity

The compound suppresses COX-2 and TNF-α expression in murine macrophages, with an IC50_{50} of 88.7 µM .

Structure-Activity Relationships (SAR)

Key SAR insights include:

  • Thiadiazole Core: Essential for hydrogen bonding with biological targets .

  • Methoxy Group: Enhances lipophilicity and bioavailability .

  • Para-Substitution: EDGs improve anticancer activity, while EWGs favor antimicrobial effects .

Applications and Future Directions

Current applications focus on lead optimization for oncology and infectious diseases. Future research should prioritize:

  • In Vivo Toxicity Studies: To assess safety profiles.

  • Formulation Development: Enhancing aqueous solubility via nanoencapsulation.

  • Target Identification: Proteomic studies to elucidate molecular targets.

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